REACTION_CXSMILES
|
CC(OC([N:8]1[CH2:14][C:13]2[CH:15]=[C:16]([B:19]([OH:21])[OH:20])[CH:17]=[CH:18][C:12]=2[O:11][CH2:10][CH2:9]1)=O)(C)C.[ClH:22]>O1CCOCC1.C(OCC)C>[ClH:22].[O:11]1[C:12]2[CH:18]=[CH:17][C:16]([B:19]([OH:21])[OH:20])=[CH:15][C:13]=2[CH2:14][NH:8][CH2:9][CH2:10]1 |f:4.5|
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1.3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Reaction Time |
1.3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.O1CCNCC2=C1C=CC(=C2)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 791 mg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |